molecular formula C21H20O7 B2409631 (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859139-07-4

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2409631
CAS RN: 859139-07-4
M. Wt: 384.384
InChI Key: MGZDIUKPGJDNQU-GRSHGNNSSA-N
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Description

The compound contains several functional groups, including a benzofuran ring, a methoxy group, and a propanoate ester group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group of the ester or at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ester group suggests that this compound would likely be polar and could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Derivatives

  • The compound 3-Oxo-2,3-dihydrobenzofuran, a key component in (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, is involved in reactions yielding various derivatives with potential applications in medicinal chemistry and material science. One study detailed the synthesis of pyran derivatives through reactions with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxy-propenoate (J. Mérour & F. Cossais, 1991).

Bioactive Compounds Synthesis

  • Research has shown that derivatives of dihydrobenzofuran, such as those in the discussed compound, can be synthesized for potential use in the creation of bioactive compounds. This includes nitrogen heterocycles with relevance in medicinal chemistry and pharmacology (P. Barili et al., 1981).

Anticancer and Antimicrobial Applications

  • Some studies have focused on synthesizing dihydrobenzofuran lignans, components related to the discussed compound, and testing their antiangiogenic activity in various assays. These compounds, especially certain enantiomers, have shown pronounced antiangiogenic activities, suggesting potential applications in cancer treatment (S. Apers et al., 2002).

Material Science and Organic Chemistry

  • The compound and its related derivatives have been explored in the context of material science and organic chemistry. For instance, studies have reported on new synthesis methods for related compounds, showcasing their relevance in developing novel materials and chemicals (S. Ahn et al., 2012).

Corrosion Inhibition Studies

  • There is research indicating the potential application of similar compounds in the inhibition of corrosion in metals, particularly in hydrochloric acid solutions. This suggests that the compound's derivatives could be valuable in industrial applications for protecting metals against corrosion (A. Saady et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanisms of action for this compound .

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(21(23)26-4)27-14-6-7-15-17(11-14)28-19(20(15)22)10-13-5-8-16(24-2)18(9-13)25-3/h5-12H,1-4H3/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDIUKPGJDNQU-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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